Upidosin mesylate is derived from the parent compound Upidosin, which is known for its activity as an adenosine A2A receptor antagonist. The mesylate salt form enhances its solubility and stability, making it suitable for pharmaceutical formulations. In terms of classification, it falls under the category of medicinal preparations characterized by special physical forms and is particularly noted for its injectable compositions .
The synthesis of Upidosin mesylate involves several key steps that ensure the purity and efficacy of the final product.
This method not only enhances the solubility of Upidosin but also improves its pharmacokinetic properties, making it more effective for therapeutic use.
The molecular structure of Upidosin mesylate can be described as follows:
The structural configuration plays a crucial role in its interaction with biological targets, influencing both its efficacy and safety profile.
Upidosin mesylate can participate in various chemical reactions:
These reactions are critical for understanding how Upidosin mesylate behaves in biological systems and how it can be optimized for therapeutic applications.
The mechanism of action of Upidosin mesylate primarily involves:
This dual action makes Upidosin mesylate a promising candidate for treating fibrotic diseases .
These properties are crucial for formulation scientists when developing dosage forms that maximize therapeutic efficacy while ensuring patient safety.
Upidosin mesylate has potential applications in:
CAS No.: 10248-74-5
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3
CAS No.: 51749-36-1